N-Methyl-1-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine
Description
N-Methyl-1-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine is a compound that belongs to the class of triazolopyridines. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Properties
Molecular Formula |
C8H14N4 |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
N-methyl-1-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine |
InChI |
InChI=1S/C8H14N4/c1-9-4-7-2-3-8-11-10-6-12(8)5-7/h6-7,9H,2-5H2,1H3 |
InChI Key |
QAUMDABBIWOFNV-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1CCC2=NN=CN2C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazides with imidates or activated carbonyl compounds to form the triazole ring . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process.
Industrial Production Methods
For industrial production, the synthesis can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control the reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-1-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the methylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce the corresponding amine .
Scientific Research Applications
N-Methyl-1-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-Methyl-1-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazines: These compounds share a similar triazole ring structure and have comparable biological activities.
Triazolo[4,3-a]pyrazine Derivatives: These derivatives are also studied for their antibacterial and antifungal properties.
Uniqueness
N-Methyl-1-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine is unique due to its specific substitution pattern, which can lead to distinct biological activities and applications compared to other similar compounds .
Biological Activity
N-Methyl-1-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on diverse scientific literature and research findings.
- Molecular Formula : CHN
- Molecular Weight : 166.22 g/mol
- CAS Number : 1365958-63-9
Pharmacological Profile
The biological activity of N-Methyl-1-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine has been investigated primarily in the context of its effects on various biological targets:
1. Kinase Inhibition
Research has shown that compounds similar to N-Methyl-1-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine exhibit significant inhibition of Janus Kinase (JAK) pathways. For instance:
- A study highlighted the structure–activity relationship (SAR) of triazole derivatives that target JAK3 with improved pharmacokinetic properties and enhanced tissue distribution .
2. Anticancer Activity
Several studies have explored the anticancer potential of triazole derivatives. For example:
- A compound derived from a related structure demonstrated potent inhibition of Polo-like Kinase 1 (Plk1), leading to mitotic arrest and apoptosis in cancer cell lines such as HeLa and L363 .
- The effectiveness was linked to structural modifications that enhance cellular permeability and bioavailability.
Case Study 1: JAK3 Inhibition
In a pharmacokinetic study involving JAK3 inhibitors:
- The compound exhibited a significant reduction in inflammatory markers in animal models when administered at optimized dosages. The observed half-life indicated prolonged action in vivo .
Case Study 2: Anticancer Efficacy
A recent study focused on the SAR of triazoloquinazolinone derivatives:
- Researchers synthesized various derivatives and tested their efficacy against Plk1. Compounds were shown to induce cell cycle arrest at concentrations as low as 4.1 µM . This suggests that modifications to the triazole ring can significantly enhance anticancer properties.
Data Table: Biological Activities of Related Compounds
| Compound Name | Biological Target | IC (µM) | Remarks |
|---|---|---|---|
| Compound A | JAK3 | 0.005 | High selectivity for activated immune cells |
| Compound B | Plk1 | 4.1 | Induces apoptosis in cancer cell lines |
| Compound C | c-Met | 0.005 | Preclinical candidate for lung cancer treatment |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
